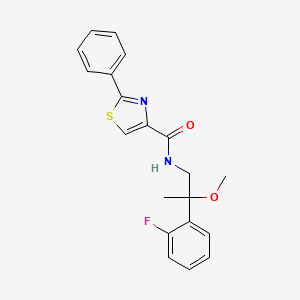
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenylthiazole-4-carboxamide, also known as GSK690693, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized by researchers at GlaxoSmithKline and has since been the subject of numerous scientific studies.
Scientific Research Applications
Anticancer Agents
A study on the synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives, including compounds with similar structural features, demonstrated potential cytotoxic activities against human cancer cell lines, such as T47D (Breast cancer), Caco-2 (Colorectal cancer), and HT-29 (Colon cancer). These findings suggest that modifications in the structure, such as methoxy and fluoro substitutions, can improve activity against specific cell lines, pointing to a promising area for the development of anticancer agents (Aliabadi et al., 2010).
Fluorescent Dyes
The use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in synthesizing fluorescent dyes bearing thioimidate, 4-hydroxythiazolyl, 4-methoxythiazolyl, and thiazole-4-one moieties highlights another application area. These compounds exhibit fluorescence across a broad spectrum, suggesting their potential use in developing novel fluorescent materials for various applications, including sensors and imaging (Witalewska et al., 2019).
Urease Inhibitors
Another study on the synthesis, characterization, and evaluation of 2-phenylthiazole derivatives as urease inhibitors offers insight into potential applications in treating diseases caused by urease-producing pathogens. One of the synthesized compounds showed significant urease inhibitory activity, suggesting a promising direction for developing new antimicrobial agents (Shi et al., 2018).
Electroluminescent Materials
Research into electroactive polyamides with bis(diphenylamino)-fluorene units, acting as electroactive fluorophores, showcases the application of such compounds in developing electroluminescent materials. These materials exhibited excellent solubility, thermal stability, and reversible electrochromic characteristics, suggesting their potential use in electronic and optoelectronic devices (Sun et al., 2016).
Enzyme Inhibitors
Enaminones have been used as building blocks for synthesizing substituted pyrazoles with observed antitumor and antimicrobial activities. This research demonstrates the potential of using structurally similar compounds to N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenylthiazole-4-carboxamide in the development of enzyme inhibitors, offering therapeutic options for diseases like Alzheimer's and diabetes (Riyadh, 2011).
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-20(25-2,15-10-6-7-11-16(15)21)13-22-18(24)17-12-26-19(23-17)14-8-4-3-5-9-14/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGFNSVRVCAMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-Benzyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}ethan-1-one](/img/structure/B2776888.png)
![6-Chloroimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2776889.png)
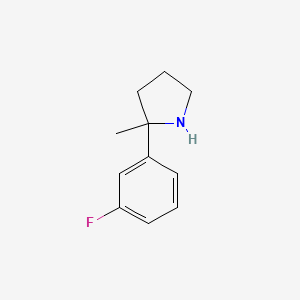
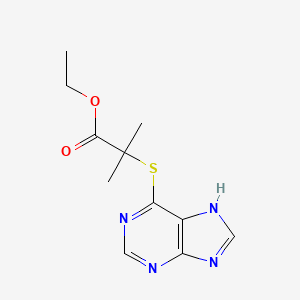
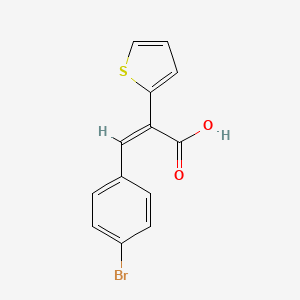
![Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate](/img/structure/B2776895.png)

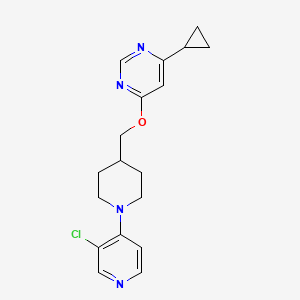
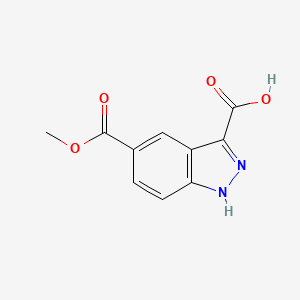
![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2776902.png)

![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2776904.png)
![N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2776909.png)
